molecular formula C6H4Cl2O4 B1263151 2,3-Dichlorohexa-2,4-dienedioic acid CAS No. 114449-10-4

2,3-Dichlorohexa-2,4-dienedioic acid

Cat. No.: B1263151
CAS No.: 114449-10-4
M. Wt: 211 g/mol
InChI Key: SOSGLWHQVQUMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorohexa-2,4-dienedioic acid is a dichlorinated derivative of hexa-2,4-dienedioic acid (muconic acid), featuring chlorine substituents at the 2- and 3-positions of the conjugated diene backbone. Chlorinated dienedioic acids are of interest in organic synthesis, environmental chemistry, and materials science due to their electron-withdrawing substituents, which influence stability, acidity, and intermolecular interactions .

Properties

CAS No.

114449-10-4

Molecular Formula

C6H4Cl2O4

Molecular Weight

211 g/mol

IUPAC Name

2,3-dichlorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)

InChI Key

SOSGLWHQVQUMLM-UHFFFAOYSA-N

SMILES

C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl

Canonical SMILES

C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound typically involves the chlorination of muconic acid due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the selective chlorination at the 2 and 3 positions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Iron(III) chloride for chlorination reactions.

Major Products:

    Chlorinated Maleic Acid Derivatives: Formed through oxidation.

    2,3-Dichlorobutenoic Acid: Formed through reduction.

    Substituted Muconic Acid Derivatives: Formed through nucleophilic substitution.

Comparison with Similar Compounds

Structural and Chemical Properties

(a) Hexa-2,4-dienedioic Acid (Unsubstituted)
  • CAS No.: 110-44-1 .
  • Structure : Planar conjugated diene with two carboxylic acid groups.
  • Key Data : Forms co-crystals with amines (e.g., 1,4-diazabicyclo[2.2.2]octane) via O–H⋯N hydrogen bonds, as shown by X-ray crystallography .
  • Reactivity: Prone to decarboxylation under thermal or photolytic conditions, generating shorter-chain acids like penta-2,4-dienoic acid (m/z 96.96) .
(b) 3-Chlorohexa-2,4-dienedioic Acid
  • Systematic Name : (2E,4Z)-3-chlorohexa-2,4-dienedioic acid .
  • Exact Mass : 175.987636 (neutral) .
  • Synthesis : Produced via biocatalytic methods using clarified CatA lysate and substituted vanillins, achieving moderate purity (16% for derivatives) .
(c) 2,4-Dichlorohexa-2,4-dienedioic Acid
  • Identifier : LMFA01090151 .
  • Exact Mass : 209.948666 (neutral).
  • Properties: Dichlorination at 2- and 4-positions creates a symmetrical electron-deficient system, likely reducing solubility in polar solvents compared to mono-chlorinated derivatives .
(d) 2,3-Dichlorohexa-2,4-dienedioic Acid (Hypothetical Comparison)
  • Expected Properties: Acidity: Stronger acidity than unsubstituted or mono-chlorinated analogs due to dual electron-withdrawing Cl groups. Stability: Potential steric hindrance and electronic effects may reduce thermal stability compared to 2,4-dichloro isomer. Synthetic Challenges: No direct synthesis reported; analogous biocatalytic routes (as in ) may require tailored substrates.

Comparative Data Table

Compound Substituents Molecular Formula Exact Mass (Neutral) Key Properties
Hexa-2,4-dienedioic acid None C₆H₆O₄ 142.0266 Planar structure, forms co-crystals , decarboxylates under UV
3-Chlorohexa-2,4-dienedioic acid 3-Cl C₆H₅ClO₄ 175.9876 Moderate synthetic yield, increased reactivity
2,4-Dichlorohexa-2,4-dienedioic acid 2-Cl, 4-Cl C₆H₄Cl₂O₄ 209.9486 Low solubility, symmetrical structure
This compound 2-Cl, 3-Cl C₆H₄Cl₂O₄ 209.9486 (theoretical) Hypothesized high acidity, potential instability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichlorohexa-2,4-dienedioic acid
Reactant of Route 2
2,3-Dichlorohexa-2,4-dienedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.